

A Comparative Guide to the Spectral Data of 5,6-Dichloroindole

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Compound of Interest

Compound Name: 5,6-Dichloroindole

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for **5,6-Dichloroindole**. Due to the limited availability of published experimental spectra for **5,6-Dichloroindole** in readily accessible literature, this comparison includes predicted values based on the analysis of structurally related compounds, namely 5-chloroindole and 6-chloroindole. This guide is intended to serve as a reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development for the characterization of **5,6-Dichloroindole**.

Spectral Data Comparison

The following table summarizes the expected and observed spectral data for **5,6-Dichloroindole** and its mono-chloro isomers. The values for **5,6-Dichloroindole** are predicted based on established spectroscopic principles and data from related compounds.

Spectroscopic Technique	5,6-Dichloroindole (Predicted)	5-Chloroindole (Literature Values) [1][2]	6-Chloroindole (Literature Values) [3][4]
^1H NMR (CDCl_3 , ppm)	δ 8.1-8.3 (br s, 1H, NH), 7.7 (s, 1H, H4), 7.5 (s, 1H, H7), 7.2-7.3 (m, 1H, H2), 6.5-6.6 (m, 1H, H3)	δ 8.0 (br s, 1H), 7.59 (d, 1H), 7.20 (d, 1H), 7.12 (dd, 1H), 6.45 (dd, 1H)	δ 8.1 (br s, 1H), 7.5 (d, 1H), 7.3 (s, 1H), 7.0 (dd, 1H), 6.5 (m, 1H)
^{13}C NMR (CDCl_3 , ppm)	~136 (C7a), ~130 (C3a), ~128 (C5), ~126 (C6), ~125 (C2), ~122 (C4), ~112 (C7), ~103 (C3)	Data not readily available in searched results.	Data not readily available in searched results.
Mass Spectrometry (m/z)	M^+ at 185/187/189 (isotope pattern for 2 Cl)	M^+ at 151/153	M^+ at 151/153[4]
Infrared (IR) (cm^{-1})	~3400 (N-H stretch), ~1600, ~1450 (aromatic C=C stretch), ~800-900 (C-H bend), ~700-800 (C-Cl stretch)	Data not readily available in searched results.	Data not readily available in searched results.

Disclaimer: The spectral data for **5,6-Dichloroindole** presented in this table are predicted values and have not been directly sourced from published experimental results. Researchers should confirm these values with their own experimental data.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for indole derivatives.

^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. The spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).^{[5][6]}

Mass Spectrometry (MS)

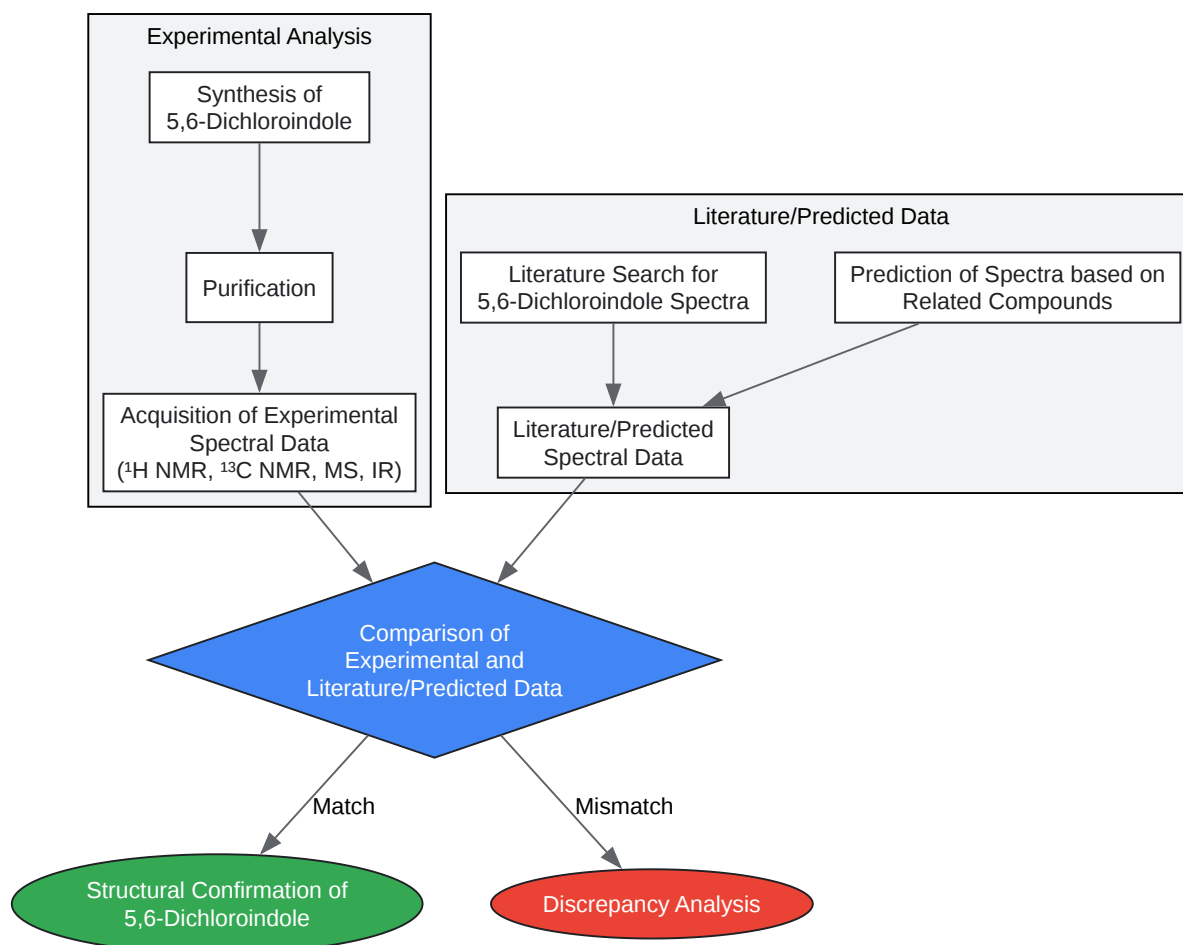
Mass spectra are typically acquired using an electron ionization (EI) source coupled with a mass analyzer (e.g., quadrupole or time-of-flight). A small amount of the sample is introduced into the instrument, where it is ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is detected. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.^[7]

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory) or as a solution. The spectrum shows the absorption of infrared radiation at specific wavenumbers (cm^{-1}), corresponding to the vibrational frequencies of the functional groups in the molecule.

Logical Workflow for Spectral Data Comparison

The following diagram illustrates the logical workflow for comparing experimentally obtained spectral data of a synthesized compound, such as **5,6-Dichloroindole**, with literature or predicted values for structural confirmation.



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Caption: Workflow for the comparison of experimental and literature spectral data.

This guide provides a foundational framework for the spectral analysis of **5,6-Dichloroindole**. Researchers are encouraged to contribute to the scientific literature by publishing complete experimental spectral data for this compound to aid future research and development efforts.

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